molecular formula C17H16N6O4S B2685148 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 898607-08-4

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2685148
CAS No.: 898607-08-4
M. Wt: 400.41
InChI Key: WYFKTUWRGGZNLL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide chain terminating in a 4-nitrophenyl moiety. Its molecular formula is C₁₈H₁₆N₆O₃S, with a molecular weight of 412.47 g/mol .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-27-14-8-2-11(3-9-14)16-20-21-17(22(16)18)28-10-15(24)19-12-4-6-13(7-5-12)23(25)26/h2-9H,10,18H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKTUWRGGZNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, data tables, and case studies.

The compound's chemical formula is C11H12N4O3SC_{11}H_{12}N_{4}O_{3}S, with a molecular weight of 280.31 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

PropertyValue
Chemical FormulaC11H12N4O3SC_{11}H_{12}N_{4}O_{3}S
Molecular Weight280.31 g/mol
CAS Number840498-03-5
AppearancePowder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In vitro tests have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study assessing the antibacterial efficacy of triazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli, suggesting promising antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole derivatives are recognized for their ability to inhibit tumor growth in various cancer cell lines.

Research Findings on Anticancer Activity

A study published in the Egyptian Journal of Chemistry reported that triazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The IC50 values for selected compounds were found to be lower than those for standard chemotherapeutic agents like cisplatin.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2313.3
CisplatinMDA-MB-23110

The proposed mechanism by which triazole compounds exert their biological effects includes inhibition of nucleic acid synthesis and interference with cellular metabolism. The presence of the nitrophenyl group is believed to enhance the interaction with biological targets, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name / ID R₁ (Triazole Position 5) R₂ (Acetamide Terminal) Key Properties / Bioactivity Reference
Target Compound 4-Methoxyphenyl 4-Nitrophenyl Potential reverse transcriptase inhibition (inferred from AM31) ; Moderate lipophilicity
N-(4-Acetamidophenyl)-2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Methoxyphenyl 4-Acetamidophenyl Higher solubility due to polar acetamide group; CAS: 840497-55-4
2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide Trifluoromethyl 4-Methoxyphenyl Enhanced electron-withdrawing effect; MFCD01946709; Potential insecticidal activity
AM31 (Reverse Transcriptase Inhibitor) 2-Hydroxyphenyl 4-Nitrophenyl High binding affinity to HIV-1 RT (KI < 1 nM); Outperforms Nevirapine
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-(3-Methylphenyl)Acetamide 2-Pyridinyl 3-Methylphenyl Anti-inflammatory activity 1.28× diclofenac sodium; COX-2 inhibition
VUAA1 (Orco Agonist) 3-Pyridinyl 4-Ethylphenyl Activates insect olfactory receptors; Used in pheromone studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to analogs with acetamidophenyl (polar) or methoxyphenyl (electron-donating) substituents. This may improve interactions with enzymes like reverse transcriptase .
Antimicrobial and Anti-Inflammatory Activity
  • Anti-Inflammatory Lead : The pyridinyl-substituted analog (R₁ = 2-pyridinyl, R₂ = 3-methylphenyl) demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models, linked to COX-2 inhibition . The target compound’s nitro group may similarly enhance COX-2 binding but requires empirical validation.
  • Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring (KA3, KA4, KA7) showed improved MIC values against E. coli and S. aureus . The target compound’s nitro group aligns with this trend.
Enzyme Inhibition
  • Reverse Transcriptase (RT) Inhibition: AM31, a structural analog with a 2-hydroxyphenyl and 4-nitrophenyl motif, exhibited nanomolar inhibition constants (KI) against HIV-1 RT, surpassing Nevirapine . The target compound’s 4-nitrophenyl group may mimic this interaction, though the methoxyphenyl substituent could alter binding geometry.
Insect Olfactory Modulation
  • Orco Receptor Agonists/Antagonists : VUAA1 and OLC-12 (ethyl/pyridinyl substituents) are potent modulators of insect olfactory receptors . The target compound’s nitro group may reduce compatibility with Orco’s binding pocket compared to pyridinyl or ethyl groups.

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